molecular formula C4H5FN2O2S B2726402 5-Methyl-1H-pyrazole-4-sulfonyl fluoride CAS No. 2360386-63-4

5-Methyl-1H-pyrazole-4-sulfonyl fluoride

Cat. No. B2726402
CAS RN: 2360386-63-4
M. Wt: 164.15
InChI Key: NSMXDIWSBVMGNH-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2360386-63-4 . It has a molecular weight of 164.16 .


Synthesis Analysis

The synthesis of pyrazole compounds, including this compound, has been a topic of interest in the scientific community . Pyrazoles can be synthesized through various methods, including the [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes , and one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as elemental microanalysis, FTIR, and 1H NMR . Pyrazoles have a five-membered heterocyclic ring with two nitrogen atoms in the 1- and 2-positions . They have 6π delocalized electrons, which can form a pseudo-aromatic system in the rings .


Chemical Reactions Analysis

Pyrazole compounds, including this compound, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions , and Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones . These reactions can lead to the formation of a broad range of pyrazole derivatives .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Research demonstrates the utility of pyrazole derivatives in the synthesis of various heterocyclic compounds. For example, fluoride-mediated nucleophilic substitution reactions provide a method for creating 5-alkyl amino and ether pyrazoles under mild conditions, yielding moderate to high success rates. This method is applicable to the synthesis of a wide range of pyrazole derivatives, including those related to 5-Methyl-1H-pyrazole-4-sulfonyl fluoride, underscoring its versatility in organic synthesis (Shavnya et al., 2005).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of this compound have been investigated for their potential therapeutic applications. A notable example is the use of pyrazole scaffolds in the development of inhibitors for various enzymes. For instance, δ-sultone-fused pyrazole compounds have been identified as potent inhibitors of butyrylcholinesterase, offering a potential approach for symptomatic treatment in Alzheimer's disease (Xu et al., 2019).

Fluorescent Sensors

The development of fluorescent sensors based on pyrazole derivatives highlights another area of application. A pyrazole-based fluorescent sensor exhibited highly selective detection of fluoride ions over other anions, demonstrating the potential of such compounds in environmental and biological monitoring (Yang et al., 2011).

Antimicrobial Activity

Compounds containing the pyrazole moiety have also been synthesized and evaluated for their antimicrobial properties. Some derivatives have shown significant activity against various microbial strains, indicating their potential as antimicrobial agents (Kendre et al., 2013).

Molecular Modeling and Drug Design

Furthermore, the incorporation of pyrazole derivatives in drug design is supported by molecular modeling studies. These studies facilitate the understanding of the interaction between synthesized compounds and biological targets, aiding in the identification of promising drug candidates with specific biological activities (Menozzi et al., 2004).

Mechanism of Action

While the specific mechanism of action for 5-Methyl-1H-pyrazole-4-sulfonyl fluoride is not mentioned in the retrieved papers, pyrazole-bearing compounds are known for their diverse pharmacological effects . These effects can be attributed to their interactions with various biological targets, as justified by molecular docking studies .

Safety and Hazards

While specific safety and hazard information for 5-Methyl-1H-pyrazole-4-sulfonyl fluoride was not found in the retrieved papers, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured .

Future Directions

Pyrazole-bearing compounds, including 5-Methyl-1H-pyrazole-4-sulfonyl fluoride, have shown potential in various fields, including medicinal chemistry . Future research could focus on further exploring the pharmacological effects of these compounds, developing new synthetic methodologies, and expanding the application of this privileged class of compounds .

properties

IUPAC Name

5-methyl-1H-pyrazole-4-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O2S/c1-3-4(2-6-7-3)10(5,8)9/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXDIWSBVMGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2360386-63-4
Record name 5-methyl-1H-pyrazole-4-sulfonyl fluoride
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